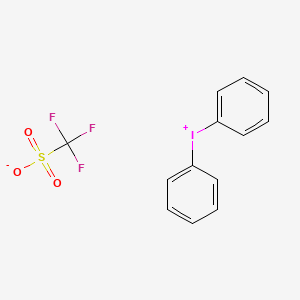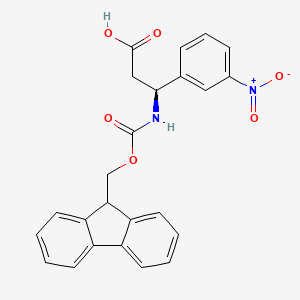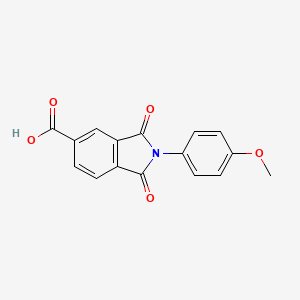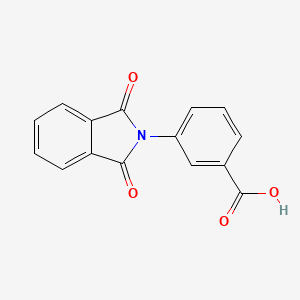
Diphenyliodonium trifluoromethanesulfonate
Übersicht
Beschreibung
Diphenyliodonium trifluoromethanesulfonate is a hypervalent iodine compound with the molecular formula C13H10F3IO3S. It is known for its high electrophilicity and superior leaving group ability, making it a valuable reagent in organic synthesis. This compound is often used as an arylating agent and has applications in various fields, including chemistry, biology, and industry .
Wissenschaftliche Forschungsanwendungen
Diphenyliodonium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as an arylating agent in organic synthesis and as a photosensitizer in photopolymerization.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: Applied in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
Target of Action
Diphenyliodonium trifluoromethanesulfonate (DPIT) is a versatile compound used in various chemical reactions. Its primary targets are typically organic compounds, particularly heteroaromatic compounds . It interacts with these compounds to facilitate a variety of chemical transformations.
Mode of Action
DPIT acts as a cationic photoinitiator and a photoacid generator . It is highly reactive due to the presence of the iodonium ion, which can act as an excellent leaving group. This reactivity allows DPIT to participate in a wide range of reactions, including the phenylation of heteroaromatic compounds . In these reactions, DPIT serves as a source of phenyl groups, which are transferred to the heteroaromatic compounds in the presence of a palladium catalyst .
Biochemical Pathways
The exact biochemical pathways affected by DPIT depend on the specific reaction in which it is used. In the phenylation of heteroaromatic compounds, DPIT enables the formation of 2-phenyl heteroaromatic arenes . These compounds are key intermediates in the synthesis of various natural products and biologically active compounds .
Pharmacokinetics
It’s worth noting that the reactivity and effectiveness of dpit can be influenced by factors such as temperature, solvent, and the presence of catalysts .
Result of Action
The result of DPIT’s action is the facilitation of chemical transformations. For example, in the phenylation of heteroaromatic compounds, the result is the efficient synthesis of 2-phenyl heteroaromatic arenes . These compounds have various applications in the synthesis of natural products and biologically active compounds .
Action Environment
The action of DPIT can be influenced by various environmental factors. For instance, the solvent used can affect the solubility and therefore the reactivity of DPIT . Additionally, the reaction conditions, such as temperature, can also influence the reaction rate and the yield of the product . It’s also worth noting that DPIT is light-sensitive, and its storage and handling require protection from light .
Safety and Hazards
Diphenyliodonium trifluoromethanesulfonate should be kept away from heat/sparks/open flame/hot surfaces . It is necessary to take measures to prevent the build-up of electrostatic charge and use explosion-proof equipment . Avoid shock and friction . After handling the product, hands and face should be washed immediately . Use a local exhaust if dust or aerosol will be generated .
Zukünftige Richtungen
Diphenyliodonium salts, including Diphenyliodonium trifluoromethanesulfonate, have found tremendous applications in organic synthesis . They are considered eco-friendly alternatives to various chemical oxidants, especially heavy metal oxidising agents . The reaction scope was studied using 1.5 equivalents of the arene . Electrolysis of iodobenzene without the addition of any other arene component led to the isolation of (4-Iodophenyl)(phenyl)iodonium trifluoromethanesulfonate (>95%) in less than three hours .
Biochemische Analyse
Biochemical Properties
Diphenyliodonium trifluoromethanesulfonate plays a significant role in biochemical reactions due to its ability to generate reactive intermediates. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an oxidant in phenylation reactions, where it facilitates the transfer of phenyl groups to target molecules . This compound’s interactions with biomolecules are primarily based on its strong electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on enzymes and proteins .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to generate reactive intermediates can lead to oxidative stress within cells, impacting cellular functions . Additionally, its role as a photoacid generator can influence pH-dependent cellular processes, further affecting cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an electrophilic agent, forming covalent bonds with nucleophilic sites on enzymes and proteins. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . The compound’s ability to generate reactive intermediates also plays a crucial role in its mechanism of action, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is known to be light-sensitive and should be stored in dark, dry conditions to maintain its stability . Long-term exposure to light or moisture can lead to degradation, affecting its efficacy in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively facilitate biochemical reactions without causing significant toxicity . At high doses, the compound may exhibit toxic or adverse effects, including oxidative stress and cellular damage . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into reactive intermediates . These intermediates can then participate in further biochemical reactions, affecting metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its ability to interact with target biomolecules and exert its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphenyliodonium trifluoromethanesulfonate can be synthesized through several methods. One common approach involves the anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell using a solvent mixture of acetonitrile, hexafluoroisopropanol, and trifluoromethanesulfonic acid without added electrolyte salts . This method is atom-efficient and generates no chemical waste. Another method involves the reaction of heteroaromatic compounds with this compound in the presence of palladium acetate as a catalyst under mild conditions (tetrahydrofuran, 60°C, 24 hours) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale electrochemical synthesis. This process can be scaled up to produce significant quantities of the compound with high yields and minimal waste .
Analyse Chemischer Reaktionen
Types of Reactions
Diphenyliodonium trifluoromethanesulfonate undergoes various types of reactions, including:
Substitution Reactions: It is commonly used in palladium-catalyzed arylation reactions with heteroaromatic compounds.
Oxidation Reactions: It can act as an oxidant in certain organic reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium acetate, benzoquinone, and copper acetate. Typical reaction conditions involve mild temperatures (around 60°C) and solvents such as tetrahydrofuran .
Major Products Formed
The major products formed from reactions involving this compound are often arylated heteroaromatic compounds, which are valuable intermediates in the synthesis of natural products and pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyliodonium triflate: Similar in structure and reactivity, used in similar applications.
Bis(4-tert-butylphenyl)iodonium triflate: Another hypervalent iodine compound with similar properties.
Triphenylsulfonium triflate: Used as a photoinitiator and in similar arylation reactions.
Uniqueness
Diphenyliodonium trifluoromethanesulfonate is unique due to its high electrophilicity and superior leaving group ability, which make it particularly effective in arylation reactions. Its ability to function under mild conditions and its low toxicity further enhance its utility in various applications .
Eigenschaften
IUPAC Name |
diphenyliodanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.CHF3O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)8(5,6)7/h1-10H;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQIJPBUMNWUKN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371865 | |
| Record name | Diphenyliodonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66003-76-7 | |
| Record name | Diphenyliodonium triflate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66003-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenyliodonium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyliodonium trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diphenyliodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ph2I+Tf- interact with poly(vinyl alcohol) (PVA) and what are the downstream effects?
A1: Ph2I+Tf- significantly enhances the thermal dehydration of PVA films. [, ] This effect is attributed to the compound's ability to act as a thermally stable photoacid generator. Upon heating, Ph2I+Tf- likely oxidizes thermally generated PVA radicals (specifically, α-hydroxyalkyl type radicals). This oxidation initiates a series of cationic reactions that ultimately lead to the elimination of water molecules from the PVA structure, promoting dehydration. [, ] Interestingly, this dehydration process is most efficient at 170°C. At higher temperatures, the decomposition of Ph2I+Tf- and the subsequent loss of volatile H+Tf- hinder the cationic mechanism, resulting in reduced dehydration yields. []
Q2: Can you elaborate on the use of Ph2I+Tf- in lithographic applications?
A2: Ph2I+Tf- plays a crucial role in chemically amplified negative resists, specifically for electron beam lithography. [] Researchers have investigated resists composed of 1,3-bis(α-hydroxyisopropyl)benzene, m/p-cresol novolak resin, and Ph2I+Tf-. In this system, Ph2I+Tf- likely acts as a photoacid generator, initiating a cascade of reactions upon exposure to an electron beam. This process ultimately changes the polarity of the resist material in the exposed areas, enabling the development of high-resolution patterns. Notably, this specific resist formulation demonstrated impressive performance, achieving fine 0.25 μm line-and-space patterns at a dose of 3.6 μC/cm2 using a 50-kV electron beam exposure system. []
Q3: What are the limitations of using Ph2I+Tf- in thermal dehydration reactions?
A3: While Ph2I+Tf- effectively promotes PVA dehydration, its efficacy is temperature-dependent. [] At temperatures exceeding 170°C, Ph2I+Tf- itself undergoes thermal decomposition, releasing volatile H+Tf-. This decomposition depletes the compound within the PVA film, reducing the availability of the cationic species essential for driving the dehydration reactions. Consequently, dehydration yields decrease at higher temperatures. [] This limitation highlights the importance of optimizing reaction temperatures to maximize the catalytic benefit of Ph2I+Tf- in such applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-1-[4-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1363397.png)



![3-(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)phenol](/img/structure/B1363406.png)






![3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1363416.png)
